trans-4-Amino-3-(methoxy)tetrahydropyran
Overview
Description
“trans-4-Amino-3-(methoxy)tetrahydropyran” is a chemical compound with the molecular formula C6H13NO2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods involves the reductive amination of trans-23 with 4-fluorobenzaldehyde, which produces the final compound in an 81% yield .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5 (6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . The molecular weight of the compound is 167.64 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. For instance, it can be used as a protecting group in peptide chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (167.64 g/mol), molecular formula (C6H14CLNO2), and InChI key (DMWZYPXYPVHLOG-GEMLJDPKSA-N) .Scientific Research Applications
Synthesis and Structural Studies
Preparation of Tetrahydropyrans : Research has demonstrated methods for the preparation of cis- and trans-dimethoxytetrahydropyran derivatives, highlighting the versatility of these compounds in synthetic chemistry. These methods involve hydroboration and oxidation reactions, showcasing the functional group transformations applicable to trans-4-Amino-3-(methoxy)tetrahydropyran analogs (Srivastava & Brown, 1970).
Conformational Analysis : Studies on rotameric preferences in methoxy- and methylamino-tetrahydropyrans have provided insights into the stereochemical orientations that influence their chemical reactivity and interactions. These findings can be extrapolated to understand the behavior of this compound in various chemical environments (Booth et al., 1990).
Chemical Properties and Reactivity
- Anomeric Effect Studies : Investigations into the anomeric effect have been conducted using 2-methoxytetrahydropyrans as models. These studies help understand the electronic influences of methoxy groups adjacent to heteroatoms, which is relevant for predicting the reactivity of compounds like this compound (Sweet & Brown, 1968).
Applications in Drug Synthesis and Material Science
Antimicrobial Activity : The structural analogs of this compound have been explored for their antimicrobial activities. Synthesized compounds exhibiting significant inhibitory effects against various bacteria and fungi showcase the potential of this compound derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Corrosion Inhibition : Pyranopyrazole derivatives, which share a structural resemblance to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies underline the potential application of tetrahydropyran derivatives in protecting industrial materials from corrosion (Yadav et al., 2016).
Properties
IUPAC Name |
(3S,4R)-3-methoxyoxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.